An In-depth Technical Guide to 4-trans-Hydroxy glibenclamide-13C,d4
An In-depth Technical Guide to 4-trans-Hydroxy glibenclamide-13C,d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 4-trans-Hydroxy glibenclamide-13C,d4, a key analytical tool in the study of the widely-used anti-diabetic drug, glibenclamide (also known as glyburide). This isotopically labeled metabolite serves as a crucial internal standard for quantitative bioanalytical assays, enabling precise and accurate pharmacokinetic and metabolic studies.
Core Compound Specifications
4-trans-Hydroxy glibenclamide-13C,d4 is the 4-trans-hydroxy metabolite of glibenclamide, labeled with carbon-13 and deuterium (B1214612) isotopes. This labeling provides a distinct mass signature, allowing it to be differentiated from its endogenous, unlabeled counterpart in mass spectrometry-based analyses.[1][2]
| Property | Value | Reference |
| Chemical Name | 5-chloro-N-[2-[4-[[[[(1R,4R)-4-hydroxycyclohexyl]amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-methoxy-benzamide-13C,d4 | [1] |
| CAS Number | 23155-00-2 (unlabeled) | [1] |
| Molecular Formula | C₂₂¹³CH₂₄D₄ClN₃O₆S | [1] |
| Molecular Weight | Approximately 515.0 g/mol | [1] |
| Appearance | White crystalline powder | [3] |
| Purity | ≥97% (by HPLC) | [1][3] |
| Solubility | Soluble in DMSO and methanol (B129727) | |
| Storage | -20°C for long-term storage | [3] |
Mechanism of Action of the Parent Compound and its Metabolites
Glibenclamide and its active metabolites, including 4-trans-Hydroxy glibenclamide, exert their glucose-lowering effects primarily by stimulating insulin (B600854) secretion from pancreatic β-cells.[4][5][6] This action is mediated through the inhibition of ATP-sensitive potassium (K-ATP) channels on the β-cell membrane.[4][5] The closure of these channels leads to membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions triggers the exocytosis of insulin-containing granules.[4]
Application in Pharmacokinetic Studies
The primary application of 4-trans-Hydroxy glibenclamide-13C,d4 is as an internal standard in bioanalytical methods, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of glibenclamide and its metabolites in biological matrices such as plasma and urine.[7][8] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte of interest and experiences similar matrix effects and ionization suppression, leading to highly accurate and precise measurements.
Experimental Workflow
A typical pharmacokinetic study workflow involving the use of 4-trans-Hydroxy glibenclamide-13C,d4 as an internal standard is outlined below.
Experimental Protocols
The following is a synthesized, representative protocol for the quantification of glibenclamide and its metabolites in human plasma using 4-trans-Hydroxy glibenclamide-13C,d4 as an internal standard, based on methodologies described in the literature.[7][8][9][10]
Preparation of Stock and Working Solutions
-
Analyte Stock Solution: Prepare a stock solution of unlabeled 4-trans-Hydroxy glibenclamide in methanol or DMSO at a concentration of 1 mg/mL.
-
Internal Standard Stock Solution: Prepare a stock solution of 4-trans-Hydroxy glibenclamide-13C,d4 in methanol or DMSO at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the analyte and internal standard stock solutions in an appropriate solvent (e.g., 50:50 methanol:water) to create calibration standards and quality control (QC) samples at various concentrations. The internal standard working solution should be prepared at a fixed concentration.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Vortex to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
| Parameter | Typical Conditions |
| LC System | UHPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | A suitable gradient to separate the analytes from matrix components (e.g., 5-95% B over 5 minutes) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI), positive mode |
| MRM Transitions | Specific precursor-to-product ion transitions for the analyte and internal standard must be optimized. |
| - Unlabeled Analyte | e.g., m/z 510.1 -> [product ion] |
| - Labeled IS | e.g., m/z 515.1 -> [product ion] |
Pharmacokinetic Data of Glibenclamide
The following table summarizes key pharmacokinetic parameters of glibenclamide from a study in diabetic patients. These parameters are typically determined using methods that employ a labeled internal standard like 4-trans-Hydroxy glibenclamide-13C,d4 for accurate quantification.
| Parameter | Value (Mean ± SD or Range) | Reference |
| Tmax (Time to peak concentration) | 1.62 - 2.09 hours | [11] |
| Cmax (Peak plasma concentration) | Dose-dependent | [12] |
| t½ (Elimination half-life) | 4.42 - 8.08 hours | [11] |
| CL/f (Apparent oral clearance) | 1.94 - 3.09 L/h | [11] |
| Vd/f (Apparent volume of distribution) | 14.63 - 32.48 L | [11] |
Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical or scientific advice. The experimental protocols provided are representative and may require optimization for specific applications and instrumentation. Always refer to the manufacturer's specifications and relevant scientific literature for detailed procedures and safety information.
References
- 1. Buy 4-trans-Hydroxy glibenclamide-13C,d4 (EVT-12506828) [evitachem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 4-trans-Hydroxy-glibenclamide - CAS-Number 23155-00-2 - Order from Chemodex [chemodex.com]
- 4. What is the mechanism of Glyburide? [synapse.patsnap.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative determination of metformin, glyburide and its metabolites in plasma and urine of pregnant patients by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of a sensitive LC-MS assay for quantification of glyburide and its metabolite 4-transhydroxy glyburide in plasma and urine: an OPRU Network study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid, Validated UPLC-MS/MS Method for Determination of Glibenclamide in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Population pharmacokinetic modeling of glibenclamide in poorly controlled South African type 2 diabetic subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic and pharmacodynamic studies of glibenclamide in non-insulin dependent diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
